
(3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate is a complex organic compound derived from cholane, a saturated hydrocarbon. This compound is characterized by the presence of multiple hydroxyl groups and formate esters, making it a polyhydroxy compound with significant chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate typically involves multi-step organic reactions. The starting material, cholane, undergoes hydroxylation at specific positions (3, 7, 12, and 24) to introduce hydroxyl groups. This is followed by esterification with formic acid to form the triformate esters. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formate esters can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate is used as a precursor for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of polyhydroxy compounds on cellular processes. Its structure allows for interactions with various biomolecules, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including surfactants and emulsifiers. Its unique structure provides desirable properties for various formulations.
Mechanism of Action
The mechanism of action of (3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate involves its interaction with specific molecular targets. The hydroxyl groups and formate esters enable it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cholane-3,7,12,24-tetrol: Lacks the formate esters, making it less reactive in certain chemical reactions.
Cholane-3,7,12-triol: Contains fewer hydroxyl groups, resulting in different chemical and biological properties.
Cholane-3,7,12,24-tetrol 3,7,12-Triacetate: Similar structure but with acetate esters instead of formate esters, leading to different reactivity and applications.
Uniqueness
(3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate is unique due to its specific combination of hydroxyl groups and formate esters. This combination provides a distinct set of chemical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C27H42O7 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C27H42O7/c1-17(5-4-10-28)20-6-7-21-25-22(13-24(34-16-31)27(20,21)3)26(2)9-8-19(32-14-29)11-18(26)12-23(25)33-15-30/h14-25,28H,4-13H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
UIEBFQHIAGFERQ-XJZYBRFWSA-N |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)OC=O)C |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)OC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


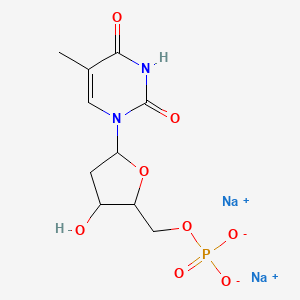
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
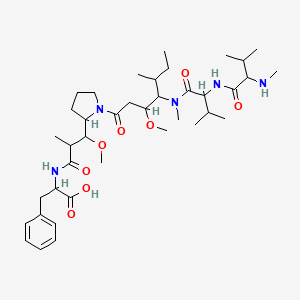

![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
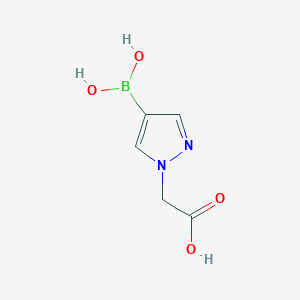

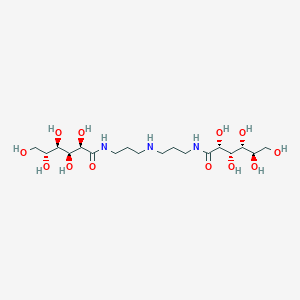
![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)

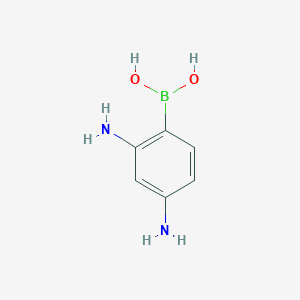
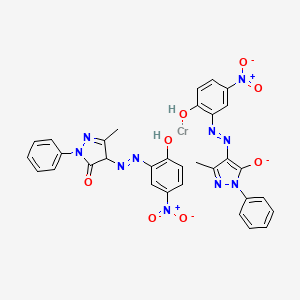
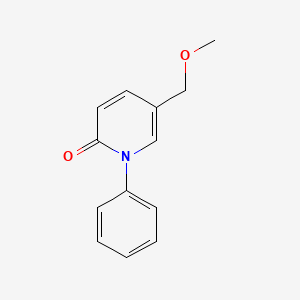
![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)
